![molecular formula C20H23NO4 B5883206 ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5883206.png)
ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate, also known as TTA or A-922500, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. TTA is a selective agonist of the G protein-coupled receptor GPR119, which is involved in the regulation of glucose homeostasis and lipid metabolism.
Wirkmechanismus
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate acts as a selective agonist of GPR119, a G protein-coupled receptor that is predominantly expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate leads to the release of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and inhibit glucagon release. In addition, activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been shown to promote the release of peptide YY (PYY) and reduce food intake, leading to weight loss.
Biochemical and Physiological Effects:
ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been shown to have a range of biochemical and physiological effects in animal models and cell culture systems. These include:
- Increased insulin secretion and glucose-stimulated insulin secretion in pancreatic beta cells
- Increased GLP-1 and GIP secretion from intestinal L cells
- Inhibition of glucagon secretion from pancreatic alpha cells
- Reduction of food intake and body weight in animal models of obesity
- Improvement of lipid metabolism, including reduced triglyceride levels and increased HDL cholesterol levels
- Anti-inflammatory effects in intestinal epithelial cells
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has several advantages for use in lab experiments, including its high potency and selectivity for GPR119, its ability to stimulate insulin secretion and incretin hormone release, and its anti-inflammatory effects. However, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate also has some limitations, including its relatively short half-life in vivo and its potential toxicity at high doses.
Zukünftige Richtungen
There are several potential future directions for research on ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate, including:
- Development of more potent and selective GPR119 agonists for use in diabetes and metabolic disorders
- Investigation of the potential anti-inflammatory effects of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis
- Exploration of the potential role of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in regulating gut microbiota and its effects on metabolic health
- Investigation of the potential use of ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate in combination with other drugs for the treatment of diabetes and obesity
- Development of novel delivery systems for ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate to improve its pharmacokinetic properties and reduce toxicity.
Synthesemethoden
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate can be synthesized through a multistep process starting from 3,5-dimethylphenol. The first step involves the protection of the phenol group with tert-butyldimethylsilyl chloride. The protected phenol is then converted to the corresponding 4-bromo derivative through a series of reactions, including nitration, reduction, and bromination. The 4-bromo derivative is then coupled with 2,3,5-trimethylphenoxyacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to give the desired product, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has been studied extensively in the field of diabetes and metabolic disorders due to its ability to activate GPR119, which is expressed in pancreatic beta cells and intestinal L cells. Activation of GPR119 by ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate stimulates insulin secretion and incretin hormone release, leading to improved glucose tolerance and insulin sensitivity. ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity and type 2 diabetes. In addition, ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate has potential applications in the treatment of inflammatory bowel disease, as it has been shown to reduce inflammation and promote intestinal epithelial cell proliferation.
Eigenschaften
IUPAC Name |
ethyl 4-[[2-(2,3,5-trimethylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-5-24-20(23)16-6-8-17(9-7-16)21-19(22)12-25-18-11-13(2)10-14(3)15(18)4/h6-11H,5,12H2,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZICRSBWLQHAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC(=CC(=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzoate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.